[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a catalyst . This one-pot synthesis is efficient and operationally simple, often carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine-3-thiol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby affecting cell signaling pathways involved in cancer cell proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: A closely related compound with similar biological activities.
[1,2,4]Triazolo[1,3,5]triazine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Biological Activity
The compound [1,2,4]Triazolo[4,3-a]pyrazine-3-thiol is a nitrogen-containing heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique thiol group enhances its chemical reactivity and biological potential, making it a subject of interest in various research fields, including pharmacology and material science. This article reviews the biological activities of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The structure of this compound features a triazole ring fused to a pyrazine ring with a thiol (-SH) functional group. This configuration contributes to its reactivity and biological activity.
1. Antibacterial Activity
Several studies have demonstrated the antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
- The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring can significantly enhance antibacterial efficacy .
Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
---|---|---|
2e | 32 | 16 |
17l | 40 | 20 |
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied:
- It has been identified as a potent inhibitor of key kinases such as c-Met and VEGFR-2, which are crucial in cancer cell proliferation and survival. Compounds derived from this scaffold have shown significant antiproliferative activity in various cancer cell lines including A549 , MCF-7 , and HeLa .
- For example, compound 17l demonstrated IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
17l | A549 | 0.98 |
17l | MCF-7 | 1.05 |
22i | HeLa | 0.15 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Kinase Inhibition : The compound binds to the active sites of kinases like c-Met and VEGFR-2, disrupting their signaling pathways which are pivotal for tumor growth and metastasis .
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various triazole derivatives:
- The researchers synthesized multiple derivatives and evaluated their efficacy using the microbroth dilution method.
- Results indicated that compounds with longer alkyl chains exhibited superior antibacterial properties compared to those with aromatic substitutions .
Case Study 2: Anticancer Potential
A recent study focused on the synthesis of novel derivatives targeting c-Met/VEGFR-2 kinases:
Properties
Molecular Formula |
C5H4N4S |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) |
InChI Key |
OROXSQVHXCYYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NNC2=S)C=N1 |
Origin of Product |
United States |
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